NF-|EB-IN-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NF-|EB-IN-4 est un composé connu pour ses effets inhibiteurs sur la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB). Cette voie est cruciale dans la régulation de la réponse immunitaire aux infections et est impliquée dans les réponses cellulaires aux stimuli tels que le stress, les cytokines, les radicaux libres et l'irradiation ultraviolette. This compound a suscité un intérêt significatif en raison de ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, du cancer et d'autres affections où la voie NF-κB est dysrégulée.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de NF-|EB-IN-4 implique généralement plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de synthèse peut inclure:

Formation de la Structure Centrale: Cette étape implique la construction de la structure centrale de this compound par une série de réactions de condensation et de cyclisation.

Modifications des Groupes Fonctionnels: Les étapes suivantes impliquent l'introduction de divers groupes fonctionnels dans la structure centrale pour améliorer son activité inhibitrice. Ces modifications sont réalisées par des réactions telles que l'alkylation, l'acylation et l'halogénation.

Purification: Le produit final est purifié en utilisant des techniques telles que la recristallisation, la chromatographie sur colonne ou la chromatographie liquide haute performance (HPLC).

Méthodes de Production Industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela nécessite l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les considérations clés incluent:

Température et Pression de Réaction: Optimisation de ces paramètres pour maximiser la vitesse de réaction et le rendement.

Catalyseurs et Solvants: Sélection de catalyseurs et de solvants appropriés pour faciliter les réactions et améliorer l'efficacité.

Techniques de Purification: Utilisation de méthodes de purification à grande échelle telles que la distillation, la cristallisation et la chromatographie industrielle.

Analyse Des Réactions Chimiques

Types de Réactions

NF-|EB-IN-4 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound.

Substitution: Le composé peut subir des réactions de substitution nucléophile ou électrophile pour introduire différents substituants.

Réactifs et Conditions Communs

Agents Oxydants: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Agents Réducteurs: Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

Réactifs de Substitution: Les halogènes, les halogénures d'alkyle et les chlorures d'acyle sont fréquemment utilisés dans les réactions de substitution.

Produits Principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple:

Oxydation: Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.

Réduction: Dérivés réduits avec moins de groupes fonctionnels contenant de l'oxygène.

Substitution: Dérivés substitués avec différents groupes fonctionnels remplaçant les groupes originaux.

Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé outil pour étudier la voie NF-κB et son rôle dans divers processus chimiques.

Biologie: Employé dans la recherche pour comprendre les mécanismes moléculaires de l'inflammation et de la réponse immunitaire.

Médecine: Investigué pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, du cancer et des maladies auto-immunes.

Industrie: Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie NF-κB.

Mécanisme d'Action

This compound exerce ses effets en inhibant la voie NF-κB. Le composé se lie à des cibles moléculaires spécifiques au sein de la voie, empêchant l'activation et la translocation de NF-κB vers le noyau. Cette inhibition bloque la transcription des gènes impliqués dans l'inflammation, la réponse immunitaire et la prolifération cellulaire. Les cibles moléculaires clés comprennent:

Kinase IκB (IKK): this compound inhibe l'activité de l'IKK, empêchant la phosphorylation et la dégradation de l'IκB, un inhibiteur de NF-κB.

Sous-unités NF-κB: Le composé interagit directement avec les sous-unités NF-κB, empêchant leur activation et leur translocation nucléaire.

Applications De Recherche Scientifique

NF-|EB-IN-4 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the NF-κB pathway and its role in various chemical processes.

Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and autoimmune disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.

Mécanisme D'action

NF-|EB-IN-4 exerts its effects by inhibiting the NF-κB pathway. The compound binds to specific molecular targets within the pathway, preventing the activation and translocation of NF-κB to the nucleus. This inhibition blocks the transcription of genes involved in inflammation, immune response, and cell proliferation. Key molecular targets include:

IκB Kinase (IKK): this compound inhibits the activity of IKK, preventing the phosphorylation and degradation of IκB, an inhibitor of NF-κB.

NF-κB Subunits: The compound directly interacts with NF-κB subunits, preventing their activation and nuclear translocation.

Comparaison Avec Des Composés Similaires

NF-|EB-IN-4 est unique par rapport aux autres inhibiteurs de NF-κB en raison de sa structure moléculaire spécifique et de son mécanisme d'action. Les composés similaires comprennent:

Dérivés de la Molluginine: Ces composés inhibent également la voie NF-κB mais ont des structures chimiques et des niveaux de puissance différents.

Aspirine et Salicylate: Médicaments anti-inflammatoires non stéroïdiens (AINS) qui inhibent NF-κB par différents mécanismes.

This compound se distingue par sa haute spécificité et sa puissance dans l'inhibition de la voie NF-κB, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques.

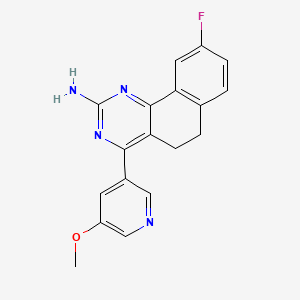

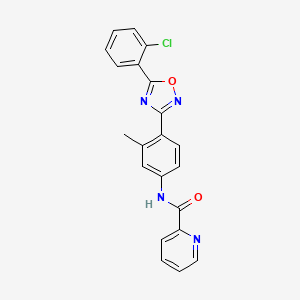

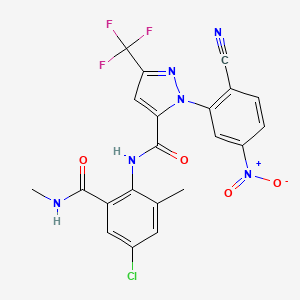

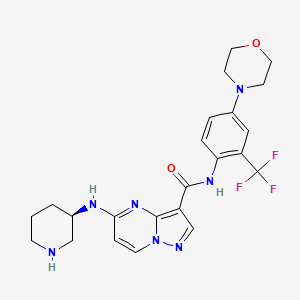

Propriétés

Formule moléculaire |

C18H15FN4O |

|---|---|

Poids moléculaire |

322.3 g/mol |

Nom IUPAC |

9-fluoro-4-(5-methoxypyridin-3-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine |

InChI |

InChI=1S/C18H15FN4O/c1-24-13-6-11(8-21-9-13)16-14-5-3-10-2-4-12(19)7-15(10)17(14)23-18(20)22-16/h2,4,6-9H,3,5H2,1H3,(H2,20,22,23) |

Clé InChI |

FXSXXEDKCSJAQA-UHFFFAOYSA-N |

SMILES canonique |

COC1=CN=CC(=C1)C2=C3CCC4=C(C3=NC(=N2)N)C=C(C=C4)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)